molecular formula C6H8BrNO3 B1400507 Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate CAS No. 823787-15-1

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Cat. No. B1400507
Key on ui cas rn: 823787-15-1
M. Wt: 222.04 g/mol
InChI Key: OXBIKTVOBKHIME-UHFFFAOYSA-N
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Patent
US08063224B2

Procedure details

A mixture of ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate (6.2 g, 28 mmol) and a solution of 2M ammonia in MeOH (56 mL) was stirred at room temperature for 1-2 h. Volatile materials were removed in vacuo to give the crude title compound as a white solid.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
56 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH2:6][CH:5]([C:7]([O:9]CC)=O)[O:4][N:3]=1.[NH3:12]>CO>[Br:1][C:2]1[CH2:6][CH:5]([C:7]([NH2:12])=[O:9])[O:4][N:3]=1

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
BrC1=NOC(C1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
56 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatile materials were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=NOC(C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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